Fomidacillin sodium
Beschreibung
Fomidacillin sodium is a novel β-lactam antibiotic under development, classified as a penicillin derivative. Its molecular formula is C₂₄H₂₈N₆O₁₀S (molecular weight: 592.58 g/mol), featuring a 3,4-dihydroxyphenyl group and a 4-ethyl-2,3-dioxopiperazine moiety in its side chain . However, its clinical efficacy and safety remain under investigation .
Eigenschaften
Molekularformel |
C24H27N6NaO10S |
|---|---|
Molekulargewicht |
614.6 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-6-[[2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H28N6O10S.Na/c1-4-28-7-8-29(18(36)17(28)35)22(40)26-14(11-5-6-12(32)13(33)9-11)16(34)27-24(25-10-31)20(39)30-15(19(37)38)23(2,3)41-21(24)30;/h5-6,9-10,14-15,21,32-33H,4,7-8H2,1-3H3,(H,25,31)(H,26,40)(H,27,34)(H,37,38);/q;+1/p-1/t14?,15-,21+,24+;/m0./s1 |
InChI-Schlüssel |
PYLWBTPVPPYFNW-YIHYTJGESA-M |
Isomerische SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)N[C@]3([C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-])NC=O.[Na+] |
Kanonische SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)[O-])NC=O.[Na+] |
Synonyme |
BRL 36650 BRL-36650 fomidacillin foramidocillin formidacillin sodium 6 beta-(D-2-(4-ethyl-2,3-dioxopiperazine-1-yl)carbonylamino)-2-(3,4-dihydroxyphenyl)acetamido-6 alpha-formamido-penicillinate |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Fomidacillin Sodium with Other β-Lactams
| Compound | Molecular Formula | Key Functional Groups | Unique Features |
|---|---|---|---|
| Fomidacillin | C₂₄H₂₈N₆O₁₀S | 3,4-Dihydroxyphenyl, 4-ethyl-2,3-dioxopiperazine | Piperazine moiety may improve enzyme binding |
| Amoxicillin | C₁₆H₁₉N₃O₅S | Hydroxyphenyl | Enhanced oral absorption and bioavailability |
| Flucloxacillin | C₁₉H₁₇ClFN₃O₅S | Chlorine, fluorine substituents | β-lactamase resistance |
| Mezlocillin | C₂₁H₂₅N₅O₈S₂ | Ureido group | Broad-spectrum activity against Pseudomonas |
Fomidacillin’s dihydroxyphenyl group may facilitate interactions with polar residues in viral proteins, while its piperazine moiety could enhance solubility and pharmacokinetics compared to simpler penicillins like Amoxicillin .
Pharmacological Targets and Mechanisms
Table 2: Target-Specific Binding Affinities (Docking Scores)
| Compound | RdRp Binding (kcal/mol) | Mpro Binding (kcal/mol) | Key Interactions |
|---|---|---|---|
| Fomidacillin | -7.46 to -10.54 | -6.65 to -9.00 | RdRp: Tyr619, Arg553, Asp623; Mpro: His41, Thr26 |
| Remdesivir* | -7.20 (reference) | N/A | RdRp: Lys545, Arg555 |
| Amoxicillin | Not tested | Not tested | Targets bacterial transpeptidases |
Fomidacillin demonstrates superior binding affinity to SARS-CoV-2 RdRp and Mpro compared to remdesivir, a known antiviral . Its interactions with RdRp residues (e.g., Tyr619, Asp623) and Mpro catalytic sites (e.g., His41) suggest a multi-target mechanism absent in conventional β-lactams .
Antibacterial Spectrum and Clinical Status
Table 3: Clinical and Developmental Profiles
| Compound | Indication | Development Status | Resistance Profile |
|---|---|---|---|
| Fomidacillin | Broad-spectrum infections, COVID-19 (investigational) | Phase III trials (as of 2025) | Undetermined; potential β-lactamase susceptibility |
| Amoxicillin | Respiratory, urinary infections | Approved since 1970s | Susceptible to β-lactamases |
| Flucloxacillin | Staphylococcal infections | Approved | β-lactamase-resistant |
While Amoxicillin and Flucloxacillin are well-established, Fomidacillin’s broader application (including antiviral use) remains experimental. Its dihydroxyphenyl group may confer activity against resistant strains, but this requires validation .
Q & A
Basic Research Questions
Q. What are the key structural and functional characteristics of Fomidacillin sodium that underpin its bioactivity?
- Methodological Answer : Fomidacillin sodium’s bioactivity is linked to its β-lactam structure, which inhibits bacterial cell wall synthesis. Advanced characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are essential for confirming its purity and stereochemical configuration. Computational docking studies (e.g., molecular dynamics simulations) can further elucidate its binding interactions with targets like penicillin-binding proteins (PBPs). For example, interactions with residues Tyr619 and Asp623 in SARS-CoV-2 RdRp highlight its potential repurposing utility .
Q. What standardized protocols are recommended for characterizing Fomidacillin sodium’s physicochemical properties?
- Methodological Answer : Follow IUPAC guidelines for compound naming and characterization. Use spectroscopic methods (e.g., IR, UV-Vis) to confirm functional groups, mass spectrometry for molecular weight validation, and X-ray crystallography for structural elucidation. Chromatographic purity assessments (HPLC, TLC) should adhere to protocols outlined in journals like Medicinal Chemistry Research, which emphasize reproducibility and validation against reference standards .
Q. How should researchers design in vitro assays to evaluate Fomidacillin sodium’s antimicrobial efficacy?
- Methodological Answer : Employ broth microdilution or agar dilution methods to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., established β-lactams) and negative controls (untreated cultures). Validate results using statistical tools (e.g., ANOVA for dose-response curves) and report IC50/EC50 values with confidence intervals. Ensure compliance with guidelines for pharmacological experiments, including cell-line authentication and ethical approvals for biological materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in Fomidacillin sodium’s binding affinity data across different experimental models?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or target protein conformations. Conduct comparative studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify binding kinetics under standardized conditions. Cross-validate findings with computational docking results, as demonstrated in SARS-CoV-2 Mpro and RdRp interaction studies . Reference conflicting data in the discussion section, addressing limitations using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What experimental strategies are critical for ensuring reproducibility in pharmacokinetic studies of Fomidacillin sodium?
- Methodological Answer : Use validated animal models (e.g., murine infection models) with standardized dosing regimens. Employ LC-MS/MS for plasma concentration measurements, ensuring calibration with internal standards. Adhere to the RSC’s guidelines for reporting pharmacokinetic parameters (e.g., AUC, Cmax, half-life) and statistical methods (e.g., non-compartmental analysis). Publish detailed protocols in supplementary materials to enable replication .
Q. How can researchers validate computational predictions of Fomidacillin sodium’s off-target interactions?
- Methodological Answer : Combine molecular docking with experimental validation using techniques like fluorescence polarization assays or cryo-EM. For instance, predicted hydrogen bonds with SARS-CoV-2 Mpro residues (e.g., Thr26, Gly143) should be confirmed via mutagenesis studies. Report deviations between computational and empirical data in the results section, using statistical tools (e.g., RMSD calculations) to quantify alignment accuracy .
Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity of Fomidacillin sodium in human cell lines?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate LD50 values. Apply the Shapiro-Wilk test for normality and Welch’s t-test for comparing treatment groups. Include power analysis in the methods section to justify sample sizes, as recommended by the National Academy of Sciences for robust biomedical data interpretation .
Methodological Frameworks for Research Design
- Handling Data Contradictions : Apply the COSMIN (COnsensus-based Standards for the selection of health Measurement INstruments) checklist to assess methodological quality. Compare results with prior studies, addressing inconsistencies through sensitivity analyses .
- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions, ensuring alignment with existing knowledge gaps. Prioritize recent (<3 years) high-impact studies to contextualize Fomidacillin sodium’s novel applications .
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